Regioisomeric Differentiation: 3-Thiophene vs. 2-Thiophene Substitution on the Pyrazine Core
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde (CAS 1823490-40-9) differs fundamentally from its 2-thiophene isomer (CAS 1823582-42-8) in the position of the thiophene-pyrazine C-C bond . While direct quantitative data for these specific compounds are limited, class-level crystallographic evidence from closely related pyrazine-thiophene systems demonstrates that such a regioisomeric shift alters the inter-ring dihedral angle by up to 25° (e.g., 40.15° vs. 15.43° in a bis-thiophene analog) [1]. This conformational difference modulates the molecular shape and potential for π-stacking, which is critical for molecular recognition and packing in solid-state applications.
| Evidence Dimension | Regioisomeric Structure (Thiophene Attachment Position) |
|---|---|
| Target Compound Data | Thiophene attached at the 3-position (CAS 1823490-40-9) |
| Comparator Or Baseline | 3-(Thiophen-2-yl)pyrazine-2-carbaldehyde (CAS 1823582-42-8); Thiophene attached at the 2-position |
| Quantified Difference | Regioisomeric shift; predicted to alter inter-ring dihedral angle, based on class-level crystallographic data showing up to ~25° difference in related systems |
| Conditions | Chemical structure comparison; class-level crystallographic inference from analogous pyrazine-thiophene compounds |
Why This Matters
This regioisomeric specificity is essential for projects requiring a precise three-dimensional molecular scaffold, as even minor changes in geometry can significantly impact binding affinity or material properties.
- [1] Dong, W.-X. et al. Crystal structure of a related pyrazine-thiophene system showing distinct thiophene-pyrazine dihedral angles of 40.15(9)° and 15.43(10)°. Acta Crystallographica. Accessed 2026. View Source
